molecular formula C28H20N6O9S2 B12722495 7-((2,4-Dihydroxy-5-((4-((4-sulphophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid CAS No. 85959-25-7

7-((2,4-Dihydroxy-5-((4-((4-sulphophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid

Cat. No.: B12722495
CAS No.: 85959-25-7
M. Wt: 648.6 g/mol
InChI Key: CPEFPWUAGFRQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((2,4-Dihydroxy-5-((4-((4-sulphophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is often used as a dye due to its intense color and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2,4-Dihydroxy-5-((4-((4-sulphophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid typically involves multiple steps:

    Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-aminobenzenesulphonic acid, in the presence of nitrous acid.

    Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, such as 2,4-dihydroxybenzene, under alkaline conditions to form the azo compound.

    Further Coupling: This intermediate azo compound is further coupled with another diazonium salt to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.

    Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used.

    Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

Chemistry

This compound is widely used as a dye in various chemical applications due to its intense color and stability. It is also used as a pH indicator in titrations.

Biology

In biological research, it is used as a staining agent to visualize cellular components under a microscope.

Medicine

While not commonly used in medicine, its derivatives are sometimes explored for their potential therapeutic properties.

Industry

In the textile industry, it is used to dye fabrics due to its strong binding affinity to fibers and resistance to fading.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The azo groups can undergo reduction to form aromatic amines, which can then interact with other molecules. The hydroxyl and sulphonic acid groups enhance its solubility in water, making it suitable for use in aqueous solutions.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-sulphophenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
  • **2,4-Dihydroxy-5-((4-((4-sulphophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid

Uniqueness

What sets 7-((2,4-Dihydroxy-5-((4-((4-sulphophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid apart is its unique combination of multiple azo groups and hydroxyl groups, which contribute to its intense color and stability. Its sulphonic acid groups also enhance its solubility in water, making it more versatile for various applications.

Properties

CAS No.

85959-25-7

Molecular Formula

C28H20N6O9S2

Molecular Weight

648.6 g/mol

IUPAC Name

7-[[2,4-dihydroxy-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C28H20N6O9S2/c35-26-13-22(45(41,42)43)12-16-11-20(7-10-23(16)26)32-34-25-14-24(27(36)15-28(25)37)33-31-18-3-1-17(2-4-18)29-30-19-5-8-21(9-6-19)44(38,39)40/h1-15,35-37H,(H,38,39,40)(H,41,42,43)

InChI Key

CPEFPWUAGFRQJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C(C=C3O)O)N=NC4=CC5=CC(=CC(=C5C=C4)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.